molecular formula C14H13N3O4S B7468910 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide

Cat. No. B7468910
M. Wt: 319.34 g/mol
InChI Key: ZOCGPEALDWFESF-UHFFFAOYSA-N
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Description

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has shown potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and anticancer properties. Studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also shown promising results in inhibiting the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. It has also been suggested that this compound induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has no significant toxicity in vitro. It has been reported to have low toxicity in vivo as well. However, further studies are needed to determine the long-term effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide in lab experiments is its low toxicity. This makes it a suitable candidate for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide. One direction is to study the mechanism of action of this compound in more detail, including its interaction with enzymes involved in bacterial and fungal cell wall synthesis. Another direction is to investigate its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine the long-term effects of this compound on the human body.

Synthesis Methods

The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has been reported using different methods, including the reaction of furan-2-carboxylic acid hydrazide with 3,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine and phosphorus oxychloride. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3,5-dimethylbenzenesulfonyl chloride in the presence of sodium bicarbonate and dimethylformamide. The yield of the compound obtained using these methods varies from 60% to 80%.

properties

IUPAC Name

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-17(2)22(18,19)11-6-3-5-10(9-11)13-15-16-14(21-13)12-7-4-8-20-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGPEALDWFESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide

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